molecular formula C8H14 B1348243 Cyclooctene CAS No. 931-87-3

Cyclooctene

Cat. No.: B1348243
CAS No.: 931-87-3
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Description

Cyclooctene is a cycloalkene with the molecular formula C₈H₁₄. It consists of a ring of eight carbon atoms connected by seven single bonds and one double bond. This compound is notable for being the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The compound is known for its unique conformational flexibility and is widely studied in organic chemistry.

Mechanism of Action

Target of Action

Cyclooctene is a cycloalkene with a formula C8H14 . Its molecule has a ring of 8 carbon atoms, connected by seven single bonds and one double bond . This compound is notable because it is the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The primary targets of this compound are the biochemical pathways where it participates as a reactant or a catalyst .

Mode of Action

This compound’s mode of action is based on its chemical structure and reactivity. It is known to undergo addition reactions with alkenes, resulting in the formation of a three-membered cyclic ether ring . This process occurs through the interaction of the electrophilic oxygen atom in the this compound oxide with the π-bond of the alkene, leading to the formation of an oxirane ring .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it plays a crucial role in the inverse electron-demand Diels–Alder reactions . In this reaction, trans-cyclooctene (TCO) serves as a tetrazine responsive caging moiety for amines, carboxylic acids, and alcohols . Moreover, this compound is used in the oxidative cleavage of cycloalkenes in the presence of H2O2 and a tungsten-based catalyst for the production of dicarboxylic acids .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical properties. The introduction of an additional functional group on the eight-membered ring offers the possibility of fine-tuning the pharmacokinetics of TCO by attaching a hydrophilic moiety . This approach has been employed to improve the solubility and hydrophilicity of TCO-caged prodrugs .

Result of Action

The result of this compound’s action depends on the specific biochemical pathway it is involved in. For instance, in the oxidative cleavage of cycloalkenes, this compound leads to the formation of dicarboxylic acids . These results can be ascribed to the formation of 1,2-cyclohexanediol, 2-cyclohexanone, and glutaric acid observed in 0.5 to 4.5% yields .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the reactivity and stability of this compound . For instance, the reactivity of this compound towards electrophilic oxidants and its resistance towards hydrolysis under acidic conditions can be influenced by the reaction environment .

Biochemical Analysis

Biochemical Properties

Cyclooctene plays a significant role in biochemical reactions, especially in the context of bioorthogonal chemistry. It is known for its high reactivity towards tetrazines in inverse electron-demand Diels–Alder reactions . This reactivity allows this compound to be used as a tool for bioconjugation, enabling the precise labeling and manipulation of biomolecules. This compound interacts with various enzymes and proteins, facilitating the study of lipid-protein interactions and the development of novel drug delivery systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable conjugates with biomolecules makes it a valuable tool for studying cellular functions. This compound has been shown to affect cell signaling pathways by modifying the activity of specific enzymes and proteins, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through bioorthogonal reactions. This compound binds to tetrazines, forming stable conjugates that can be used for imaging and therapeutic applications. This binding interaction is highly specific and occurs without interfering with native biochemical processes, making this compound an ideal candidate for targeted drug delivery and pretargeted imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used for imaging and therapeutic applications without significant adverse effects. At high doses, this compound can exhibit toxic effects, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. This compound’s role in bioorthogonal chemistry allows it to be used as a tool for studying metabolic pathways and developing novel therapeutic strategies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity. This compound’s ability to form stable conjugates with biomolecules allows it to be targeted to specific cellular compartments, enhancing its efficacy in imaging and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function, allowing it to be used for targeted drug delivery and pretargeted imaging. This compound’s ability to form stable conjugates with biomolecules makes it a valuable tool for studying subcellular processes and developing novel therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through various methods, including the dehydrohalogenation of cyclooctane derivatives and the ring-closing metathesis of diene precursors. One common method involves the dehydrohalogenation of 1,2-dibromocyclooctane using a strong base such as potassium tert-butoxide in dimethyl sulfoxide . Another method is the ring-closing metathesis of 1,7-octadiene using a ruthenium-based catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclooctadiene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to selectively hydrogenate one of the double bonds in cyclooctadiene, yielding this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclooctene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide).

Major Products:

    Oxidation: this compound oxide.

    Reduction: Cyclooctane.

    Substitution: Halogenated cyclooctane derivatives.

Comparison with Similar Compounds

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

    Cyclohexene: A six-membered ring with one double bond. It is less flexible and has fewer conformational isomers compared to this compound.

    Cyclodecene: A ten-membered ring with one double bond. It has more conformational flexibility but is less commonly studied than this compound.

This compound is unique due to its ability to exist stably as both cis and trans isomers, which is not common in smaller cycloalkenes .

Properties

IUPAC Name

cyclooctene
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InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
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Description Data deposited in or computed by PubChem

Related CAS

25267-51-0, 28603-38-5
Record name Cyclooctene, homopolymer
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Record name Cyclooctene, (1Z)-, homopolymer
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DSSTOX Substance ID

DTXSID20883615
Record name Cyclooctene, (1Z)-
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclooctene, (1Z)-
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Record name cis-Cyclooctene
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Vapor Pressure

4.5 [mmHg]
Record name Cyclooctene
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CAS No.

931-87-3, 931-88-4
Record name cis-Cyclooctene
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Record name CYCLOOCTENE
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Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctene
Reactant of Route 2
Cyclooctene
Reactant of Route 3
Cyclooctene
Reactant of Route 4
Cyclooctene
Reactant of Route 5
Cyclooctene
Reactant of Route 6
Cyclooctene
Customer
Q & A

Q1: What is the molecular formula and weight of cyclooctene?

A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What is unique about the structure of this compound compared to smaller cyclic alkenes?

A2: Unlike smaller cycloalkenes, this compound exists primarily in a nonplanar conformation due to ring strain. This conformational flexibility influences its reactivity and interactions with catalysts. []

Q3: How can cis- and trans-cyclooctene be distinguished spectroscopically?

A3: The cis/trans ratio in polythis compound can be determined using decoupled 1H-NMR spectroscopy. []

Q4: What is a prominent reaction of this compound in organic synthesis?

A4: this compound readily undergoes epoxidation, forming this compound oxide, a valuable intermediate in organic synthesis. []

Q5: Which catalysts are effective for the epoxidation of this compound?

A5: Several catalysts have been explored, including manganese(II), titanium(IV) isopropylate, and molybdenum(VI) complexes. [, ]

Q6: What factors influence the selectivity of this compound oxidation by nonheme manganese(IV)-oxo complexes?

A6: Factors such as the supporting ligands of the manganese complex, presence of triflic acid, and allylic C-H bond dissociation energies of this compound can significantly affect the selectivity between epoxidation and allylic oxidation pathways. []

Q7: How does this compound behave in ring-opening metathesis polymerization (ROMP)?

A7: this compound undergoes ROMP, producing polythis compound, a useful polymer with varying properties depending on the cis/trans ratio. [, ]

Q8: What is unique about the kinetics of ROMP for cyclooctenes compared to smaller cyclic alkenes?

A8: Unlike smaller cyclic alkenes, the rate-limiting step for ROMP of cyclooctenes, including 3-substituted derivatives, is the breakdown of the metallacyclobutane intermediate, likely due to steric interactions between the growing polymer chain and the catalyst. [, ]

Q9: How does the choice of catalyst affect the ROMP of this compound?

A9: Different catalysts lead to different products and selectivities. For example, tungsten and molybdenum catalysts yield polycyclooctenes with varying cis/trans ratios, impacting the polymer's properties. [] Additionally, the use of unsymmetrical ruthenium-based catalysts can lead to the selective formation of cyclic oligomers, mainly dimers and trimers, in a process termed ring-opening-ring-closing metathesis (RO-RCM). []

Q10: Can this compound be copolymerized with other monomers?

A10: Yes, this compound can be copolymerized with other cyclic olefins, such as norbornene and substituted oxanorbornenes, to produce copolymers with tailored properties. [, , ]

Q11: How can this compound be used to synthesize functionalized polyethylene?

A11: Functionalized linear low-density polyethylene (LLDPE) can be synthesized through the ROMP of this compound with functionalized this compound derivatives, followed by hydrogenation. []

Q12: What makes trans-cyclooctene particularly useful in bioorthogonal chemistry?

A12: Trans-cyclooctene reacts rapidly and selectively with tetrazines in a bioorthogonal inverse electron-demand Diels-Alder cycloaddition, making it a valuable tool for bioconjugation and labeling. [, , ]

Q13: How does the reactivity of trans-cyclooctene compare to other bioorthogonal reagents?

A13: Strained trans-cyclooctene (s-TCO) derivatives exhibit exceptional reactivity, with some achieving the fastest bioorthogonal reaction rates reported to date. [, ]

Q14: How does the structure of trans-cyclooctene affect its reactivity in tetrazine ligations?

A14: Introducing conformational strain into the trans-cyclooctene ring system, such as through a dioxolane fusion, significantly enhances its reactivity towards tetrazines. []

Q15: Can trans-cyclooctenes be functionalized for bioconjugation purposes?

A15: Yes, various functionalized trans-cyclooctenes have been developed, including those containing amine, carboxylic acid, and other reactive groups. [, ]

Q16: Beyond tetrazine ligations, are there other bioorthogonal reactions involving trans-cyclooctenes?

A16: Recent research demonstrates that trans-cyclooctenes can react rapidly with nitrones in a bioorthogonal manner, expanding their applications in bioorthogonal labeling. []

Q17: How is computational chemistry used to understand and design catalysts for this compound reactions?

A17: Density functional theory (DFT) calculations are employed to study the mechanisms of ROMP and other reactions involving this compound, providing insights into regio- and stereoselectivity and guiding the design of new catalysts. [, ]

Q18: How does the structure of the catalyst affect the regioselectivity in ROMP of 3-substituted cyclooctenes?

A18: The steric environment around the metal center plays a crucial role. For instance, bulky aryloxide ligands in MAP catalysts favor a proximal approach of the 3-substituted this compound during ROMP. []

Q19: Can you elaborate on the role of catalyst asymmetry in the RO-RCM of this compound?

A19: Unsymmetrical N-heterocyclic carbene (NHC) ligands on ruthenium catalysts create a dual-site configuration, favoring either ring-opening or ring-closing metathesis steps and leading to selective formation of cyclic oligomers. []

Q20: How can the stability of immobilized Ru-NHC catalysts for this compound metathesis be enhanced?

A20: Using flexible, short tethers to anchor the Ru-NHC complex to the silica support improves catalyst stability, likely due to stabilizing interactions between the complex and the support surface. []

Q21: What are the potential applications of functionalized polycyclooctenes?

A21: Functionalized polycyclooctenes show promise in various applications, including drug delivery, membrane technology, and as building blocks for more complex macromolecular architectures. []

Q22: What are the advantages of using this compound-based reagents in bioorthogonal chemistry compared to other approaches?

A22: The high reactivity and selectivity of this compound-based reagents, especially s-TCO derivatives, enable rapid and efficient labeling under mild conditions, minimizing potential damage to biomolecules. [, ]

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